molecular formula C15H26N2O B2474772 1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol CAS No. 1808870-74-7

1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol

Cat. No.: B2474772
CAS No.: 1808870-74-7
M. Wt: 250.386
InChI Key: NTVHJTFPBLPWDX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a piperazine ring substituted with a prop-2-yn-1-yl group and a cyclopentyl group

Chemical Reactions Analysis

1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially when using halogenated reagents.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents used in these reactions include palladium catalysts, potassium permanganate, and various halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used but often include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The prop-2-yn-1-yl group may also play a role in the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol can be compared with other piperazine derivatives, such as:

What sets this compound apart is its unique combination of a cyclopentyl group and a prop-2-yn-1-yl group, which may confer distinct pharmacological properties and synthetic versatility.

Properties

IUPAC Name

1-cyclopentyl-3-(4-prop-2-ynylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-2-7-16-8-10-17(11-9-16)13-15(18)12-14-5-3-4-6-14/h1,14-15,18H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVHJTFPBLPWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC(CC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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